Methenolone enanthate

Overview

Description

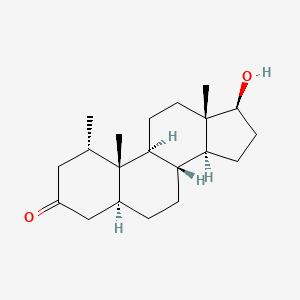

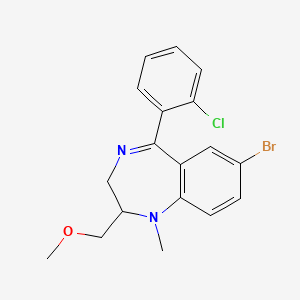

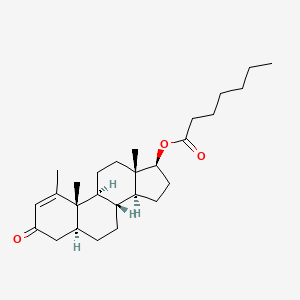

Methenolone enanthate, also known as metenolone enanthate, is an androgen and anabolic steroid (AAS) medication. It is primarily used in the treatment of anemia due to bone marrow failure . It is administered via intramuscular injection . Methenolone enanthate is a dihydrotestosterone (DHT) derivative and is a prodrug of metenolone .

Synthesis Analysis

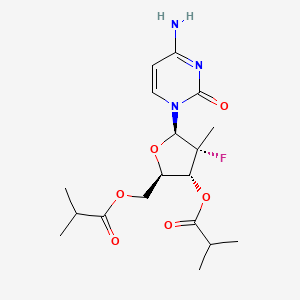

Methenolone enanthate is an ester derivative of methenolone . When it interacts with the aromatase enzyme, it does not form any estrogens .Molecular Structure Analysis

The molecular formula of methenolone enanthate is C27H42O3 . Its exact mass is 414.31 and its molecular weight is 414.630 . The crystal structure of methenolone enanthate was solved by the powder X-ray diffraction technique .Chemical Reactions Analysis

Methenolone enanthate is a prodrug of metenolone . It acts on androgen receptors to exert some of its effects . It has moderate anabolic properties and weak androgenic properties .Physical And Chemical Properties Analysis

The chemical formula of methenolone enanthate is C27H42O3 . Its exact mass is 414.31 and its molecular weight is 414.630 .Scientific Research Applications

Methenolone Enanthate: A Comprehensive Analysis

Methenolone enanthate, also known by brand names such as Primobolan Depot, is an androgen and anabolic steroid (AAS) medication with several scientific research applications. Below is a detailed analysis focusing on unique applications:

Treatment of Anemia Due to Bone Marrow Failure: Methenolone enanthate is utilized in the medical field primarily for the treatment of anemia caused by bone marrow failure. It helps increase red blood cell production, providing a therapeutic benefit in conditions where anemia is a significant concern .

Advanced Carcinoma of the Breast: In postmenopausal women, methenolone enanthate has been evaluated for its effectiveness in treating advanced carcinoma of the breast. Studies have shown that a significant percentage of patients have experienced objective improvement when treated with this steroid .

Structural Analysis in Prodrugs: Research into the crystal and molecular structures of methenolone has led to insights into its esterified prodrugs forms, such as methenolone enanthate. Understanding these structures is crucial for developing effective delivery methods for therapeutic applications .

Mechanism of Action

Target of Action

Methenolone Enanthate, also known as Metenolone Enanthate, is an androgen and anabolic steroid (AAS) medication . The primary target of Methenolone Enanthate is the androgen receptor (AR) , which is the biological target of androgens like testosterone and dihydrotestosterone (DHT) .

Mode of Action

Methenolone Enanthate acts as an agonist of the androgen receptor (AR) . It binds to the AR, leading to a change in gene expression. This can result in increased protein synthesis, which can lead to muscle growth and increased strength .

Biochemical Pathways

Methenolone Enanthate is a synthetic androgen and anabolic steroid, and hence it affects the same biochemical pathways as other androgens . These pathways include those involved in muscle growth and development, male sexual characteristics, and others .

Pharmacokinetics

Methenolone Enanthate is administered via intramuscular injection . The elimination half-life of Methenolone Enanthate is reported to be about 10.5 days by intramuscular injection . This long half-life allows for less frequent dosing schedules compared to other anabolic steroids .

Result of Action

The action of Methenolone Enanthate results in moderate anabolic effects and weak androgenic effects . This can lead to increased muscle mass and strength, with fewer side effects typically associated with androgenic steroids . It has no estrogenic effects or risk of liver damage .

Action Environment

The action of Methenolone Enanthate can be influenced by various environmental factors. For example, the overall health and fitness level of the individual, their diet, and exercise regimen can all impact the effectiveness of the drug . Additionally, the use of other medications or substances can also interact with Methenolone Enanthate and affect its action .

Safety and Hazards

Methenolone enanthate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Methenolone enanthate is a mild synthetic metabolic steroid with very low androgenic production . It can be used in combination with any steroid, and it is most suitable for use in fat reduction/preparation cycles . It is known as the “safest of all steroids,” it has no side effects on your liver, almost no estrogen-related side effects, and high blood pressure is rare, as this is usually associated with high estrogen levels .

properties

IUPAC Name |

[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O3/c1-5-6-7-8-9-25(29)30-24-13-12-22-21-11-10-19-17-20(28)16-18(2)27(19,4)23(21)14-15-26(22,24)3/h16,19,21-24H,5-15,17H2,1-4H3/t19-,21-,22-,23-,24-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUICONDJPYNPY-FRXWOFFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(C(=CC(=O)C4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C(=CC(=O)C4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046754 | |

| Record name | Methenolone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methenolone enanthate | |

CAS RN |

303-42-4 | |

| Record name | Methenolone enanthate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methenolone enanthate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHENOLONE ENANTHATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methenolone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metenolone enantate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHENOLONE ENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SPD480WFH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.